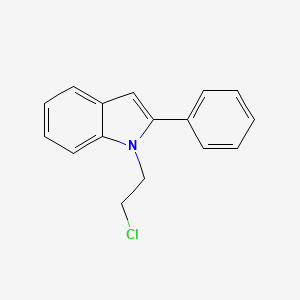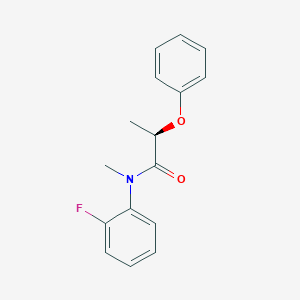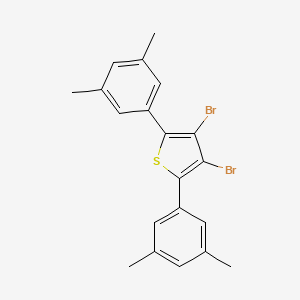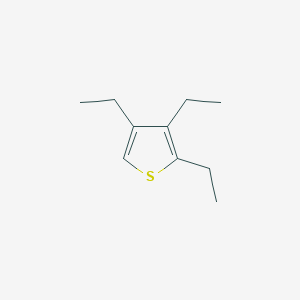
5-methyl-1H-pyrimidine-2,4-dione;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-1H-pyrimidine-2,4-dione;dihydrate, also known as thymine, is a pyrimidine derivative and one of the four nucleobases in the nucleic acid of DNA. It plays a crucial role in the storage and transmission of genetic information. The compound is characterized by its molecular formula C5H6N2O2 and is known for its stability and ability to form hydrogen bonds with adenine in DNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-pyrimidine-2,4-dione typically involves the condensation of urea with ethyl acetoacetate, followed by cyclization and subsequent methylation. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Industrial Production Methods
In industrial settings, the production of 5-methyl-1H-pyrimidine-2,4-dione may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-methyluracil.
Reduction: Reduction reactions can convert it to dihydrothymine.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides.
Major Products Formed
Oxidation: 5-methyluracil
Reduction: Dihydrothymine
Substitution: Various halogenated and alkylated derivatives
Aplicaciones Científicas De Investigación
5-methyl-1H-pyrimidine-2,4-dione has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: As a component of DNA, it is essential for genetic studies and molecular biology research.
Medicine: Thymine analogs are used in antiviral and anticancer therapies.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of various chemicals.
Mecanismo De Acción
The primary mechanism of action of 5-methyl-1H-pyrimidine-2,4-dione involves its incorporation into DNA, where it pairs with adenine through hydrogen bonding. This pairing is crucial for the stability and replication of the DNA double helix. In therapeutic applications, thymine analogs can inhibit DNA synthesis in rapidly dividing cells, making them effective in treating certain cancers and viral infections.
Comparación Con Compuestos Similares
Similar Compounds
Uracil: Similar structure but lacks the methyl group at the 5-position.
Cytosine: Contains an amino group at the 4-position instead of a keto group.
5-fluorouracil: A fluorinated analog used in cancer treatment.
Uniqueness
5-methyl-1H-pyrimidine-2,4-dione is unique due to its specific role in DNA structure and function. The presence of the methyl group at the 5-position distinguishes it from uracil and contributes to its stability in the DNA double helix. Its ability to form stable hydrogen bonds with adenine is critical for the accurate transmission of genetic information.
Propiedades
Número CAS |
882732-00-5 |
|---|---|
Fórmula molecular |
C5H10N2O4 |
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
5-methyl-1H-pyrimidine-2,4-dione;dihydrate |
InChI |
InChI=1S/C5H6N2O2.2H2O/c1-3-2-6-5(9)7-4(3)8;;/h2H,1H3,(H2,6,7,8,9);2*1H2 |
Clave InChI |
GMDPXCDUEHABOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC(=O)NC1=O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Chloro-1H-indol-3-yl)[4-(2-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B14191755.png)
![2-[(4-Chlorophenyl)carbamoyl]pentanoic acid](/img/structure/B14191758.png)




![1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14191779.png)


![1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B14191792.png)
![2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14191799.png)

![7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole](/img/structure/B14191825.png)

